molecular formula C11H15F3N2O5 B12616186 2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid

2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B12616186
M. Wt: 312.24 g/mol
InChI Key: MQOMSEXVKAWGGV-SBSPUUFOSA-N
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Description

2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic framework, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. This is followed by the introduction of the acetic acid and trifluoroacetic acid moieties through esterification or amidation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic core provides a rigid framework that can bind to enzymes or receptors, modulating their activity. The acetic acid and trifluoroacetic acid moieties can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid
  • 2,2,2-trifluoroacetic acid

Uniqueness

Compared to similar compounds, 2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid stands out due to its unique spirocyclic structure and the presence of both acetic acid and trifluoroacetic acid moieties. This combination imparts distinct physicochemical properties, such as increased stability and enhanced reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15F3N2O5

Molecular Weight

312.24 g/mol

IUPAC Name

2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H14N2O3.C2HF3O2/c12-7(13)6-11-5-3-9(8(11)14)2-1-4-10-9;3-2(4,5)1(6)7/h10H,1-6H2,(H,12,13);(H,6,7)/t9-;/m1./s1

InChI Key

MQOMSEXVKAWGGV-SBSPUUFOSA-N

Isomeric SMILES

C1C[C@]2(CCN(C2=O)CC(=O)O)NC1.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC2(CCN(C2=O)CC(=O)O)NC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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